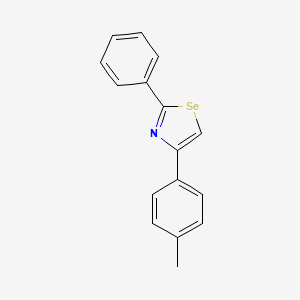
Chloromethyl furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloromethyl furan-2-carboxylate is an organic compound that belongs to the furan family. It is characterized by a furan ring substituted with a chloromethyl group and a carboxylate ester group. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chloromethyl furan-2-carboxylate can be synthesized through the reaction of 5-(chloromethyl)furfural with tert-butyl hypochlorite. The reaction is typically carried out at room temperature under air, and the product is isolated by evaporating the volatiles and purifying the residue through chromatography .
Industrial Production Methods: On an industrial scale, this compound is produced from biomass-derived 5-(chloromethyl)furfural. This method involves the oxidation of 5-(chloromethyl)furfural to its corresponding acid chloride, followed by esterification to yield this compound .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Chloromethyl furan-2-carboxylate can undergo oxidation to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include tert-butyl hypochlorite and Jones reagent.
Reduction: Hydrogenation using palladium on activated carbon as a catalyst.
Substitution: Nucleophiles such as sodium azide or amines can be used under mild conditions.
Major Products Formed:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 5-(hydroxymethyl)furan-2-carboxylate.
Substitution: Various substituted furan derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which chloromethyl furan-2-carboxylate exerts its effects involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing for various substitution reactions. The furan ring can undergo oxidation and reduction, leading to a range of derivatives with different properties. These reactions are facilitated by the electron-rich nature of the furan ring, which stabilizes intermediates and transition states .
Comparación Con Compuestos Similares
5-(Chloromethyl)furfural: A precursor to chloromethyl furan-2-carboxylate, used in similar applications.
Furan-2,5-dicarboxylic acid: A derivative formed through oxidation, used in polymer production.
5-(Hydroxymethyl)furan-2-carboxylate: A reduction product with applications in pharmaceuticals.
Uniqueness: this compound is unique due to its dual functional groups (chloromethyl and carboxylate), which provide versatility in chemical reactions. This dual functionality allows for a broader range of applications compared to similar compounds that may only have one reactive group .
Propiedades
Número CAS |
127039-04-7 |
|---|---|
Fórmula molecular |
C6H5ClO3 |
Peso molecular |
160.55 g/mol |
Nombre IUPAC |
chloromethyl furan-2-carboxylate |
InChI |
InChI=1S/C6H5ClO3/c7-4-10-6(8)5-2-1-3-9-5/h1-3H,4H2 |
Clave InChI |
WPGXILUGNJHMPE-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C(=O)OCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridine, 3-bromo-5-chloro-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14275880.png)

![Glycine, N-[1-(2-hydroxyphenyl)ethylidene]-](/img/structure/B14275886.png)
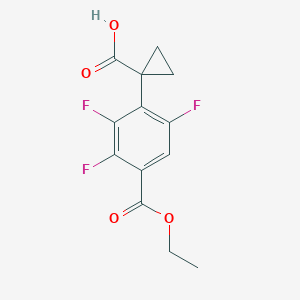
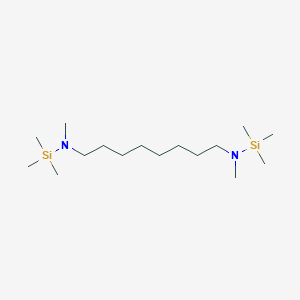


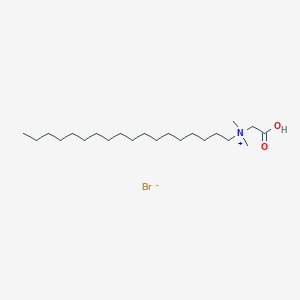
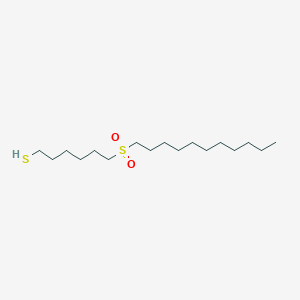

![4,4'-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol)](/img/structure/B14275940.png)

![2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran](/img/structure/B14275951.png)
